1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a sec-butyl group, a methyl group, and a sulfonyl chloride functional group attached to the pyrazole ring. The sulfonyl chloride group is known for its reactivity, making this compound useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the sec-Butyl and Methyl Groups: The sec-butyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the pyrazole derivative with chlorosulfonic acid or thionyl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or halogens (e.g., bromine) for halogenation are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Sulfonamides: Formed through nucleophilic substitution with amines.
Nitrated and Halogenated Pyrazoles: Formed through electrophilic aromatic substitution.
Thiols and Sulfonamides: Formed through reduction reactions.
Scientific Research Applications
1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Medicine: Investigated for its potential use in drug development, particularly as a building block for designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to enzyme inhibition or protein modification. This reactivity makes it a valuable tool in biochemical studies and drug design.
Comparison with Similar Compounds
Similar Compounds
1-(sec-Butyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a different substitution pattern on the pyrazole ring.
1-(sec-Butyl)-5-methyl-1H-pyrazole-3-sulfonyl chloride: Similar structure but with the sulfonyl chloride group attached to a different position on the pyrazole ring.
1-(tert-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a tert-butyl group instead of a sec-butyl group.
Uniqueness
1-(sec-Butyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the sec-butyl group may impart different steric and electronic properties compared to similar compounds, affecting its behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
1-butan-2-yl-5-methylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2S/c1-4-6(2)11-7(3)8(5-10-11)14(9,12)13/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMPEXKBYOFHFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)S(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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